

2-Hydrazinylpyrazine CAS number 54608-52-5

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Compound of Interest

Compound Name: **2-Hydrazinylpyrazine**

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An In-Depth Technical Guide to **2-Hydrazinylpyrazine** (CAS 54608-52-5): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

2-Hydrazinylpyrazine (CAS No. 54608-52-5) is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a substituted pyrazine, a scaffold present in numerous biologically active compounds like folic acid and riboflavin, it offers a unique combination of a nitrogen-rich aromatic core and a highly reactive hydrazine moiety.^[1] ^[2] This structure makes it an invaluable intermediate for synthesizing diverse molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **2-Hydrazinylpyrazine**. It delves into its chemical and physical properties, details a robust synthesis protocol with mechanistic insights, outlines methods for analytical characterization, and explores its critical applications, most notably as a key precursor in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.^[3] Furthermore, it examines the broader utility of **2-Hydrazinylpyrazine** in creating libraries of hydrazone derivatives, which have shown a wide spectrum of pharmacological activities.^[4]^[5] ^[6]

Chemical and Physical Properties

2-Hydrazinylpyrazine is a pale yellow solid at room temperature.^[3] Its structural attributes and physical characteristics are fundamental to its handling, reactivity, and solubility in various solvent systems.

Property	Value	Source(s)
CAS Number	54608-52-5	[3][7][8][9]
Molecular Formula	C ₄ H ₆ N ₄	[3][7][9]
Molecular Weight	110.12 g/mol	[3][7][9]
IUPAC Name	pyrazin-2-ylhydrazine	[8][9]
Synonyms	2-Hydrazinopyrazine, Pyrazinylhydrazine	[3][8]
Melting Point	109-113 °C	[3][8]
Boiling Point	246.3 ± 23.0 °C (Predicted)	[3]
Density	1.39 ± 0.1 g/cm ³ (Predicted)	[3]
Water Solubility	Slightly soluble	[3][10]
SMILES	C1(=NN)=NC=CN=C1	[3][7]
InChIKey	IVRLZJDPKUSDCF- UHFFFAOYSA-N	[3][8][9]

Synthesis and Reaction Mechanism

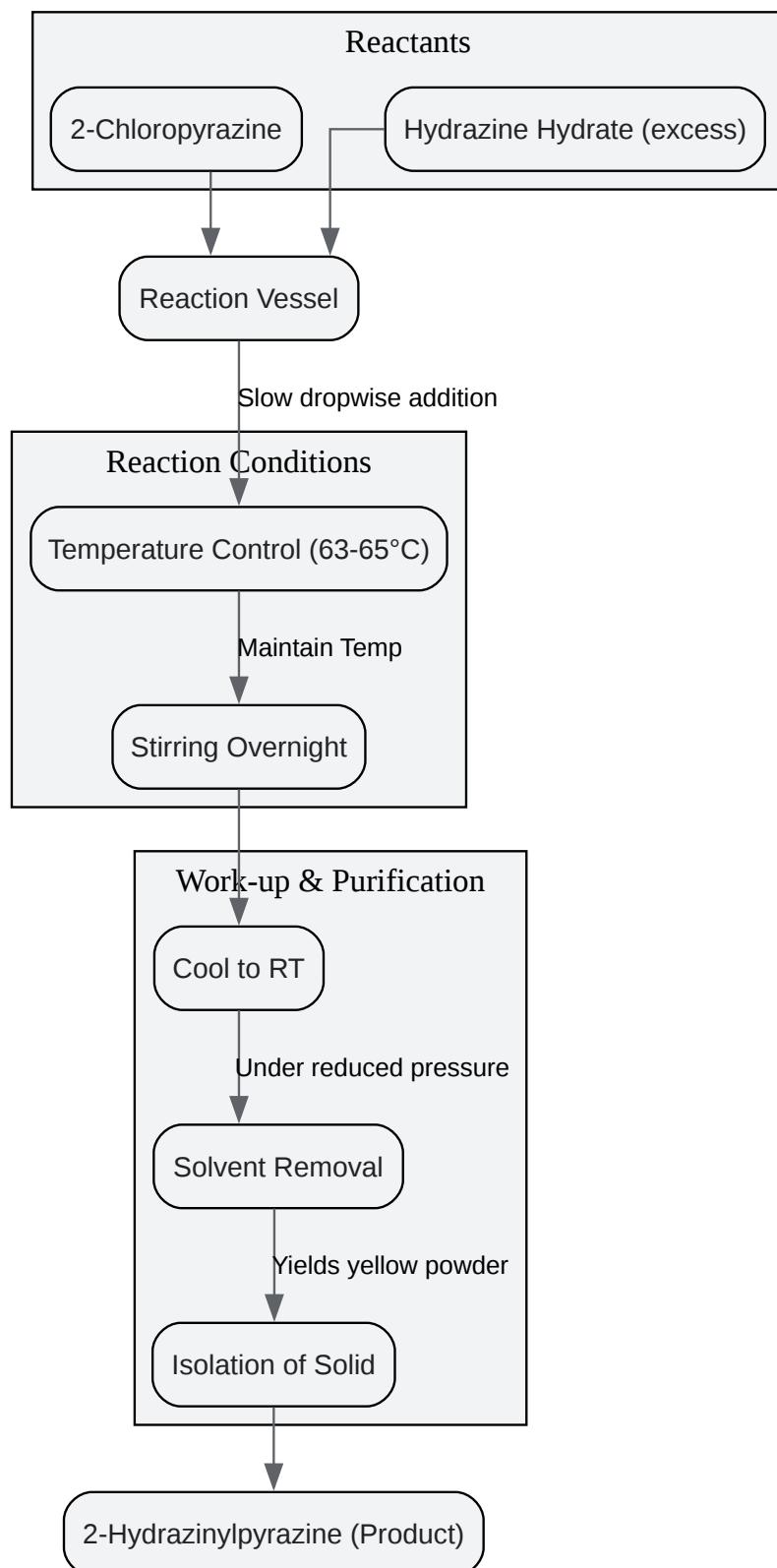
The most prevalent and industrially relevant synthesis of **2-Hydrazinylpyrazine** involves the nucleophilic aromatic substitution of a halo-pyrazine, typically 2-chloropyrazine, with hydrazine hydrate.[3][11] This reaction is efficient but requires careful control of conditions to maximize yield and minimize side-product formation.

Causality in Synthesis:

- Excess Hydrazine Hydrate: A significant excess of hydrazine hydrate is employed to serve two primary functions. Firstly, it acts as the nucleophile. Secondly, and more critically, it functions as the reaction medium and an acid scavenger, neutralizing the HCl formed during the reaction. Using a large excess also statistically favors the reaction of 2-chloropyrazine with hydrazine rather than with the already-formed **2-Hydrazinylpyrazine** product, which could otherwise lead to the formation of undesired dimer byproducts.[12]

- Temperature Control: The reaction is exothermic. The rate of addition of 2-chloropyrazine must be carefully controlled to maintain the reaction temperature, typically around 65°C.[3] Uncontrolled temperature escalation can lead to decomposition of the product and an increased rate of side reactions.

Synthetic Workflow Diagram



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Caption: General workflow for the synthesis of **2-Hydrazinylpyrazine**.

Detailed Experimental Protocol: Synthesis from 2-Chloropyrazine[3]

- Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 35% aqueous hydrazine hydrate (e.g., 25.8 g, ~17.5 molar equivalents).
- Heating: Heat the hydrazine hydrate solution to 63-65°C.
- Reactant Addition: Slowly add 2-chloropyrazine (e.g., 2.0 g, 1 molar equivalent) dropwise to the heated hydrazine hydrate solution. Crucial Step: Strictly control the addition rate to ensure the internal temperature does not exceed 65°C.
- Reaction: After the addition is complete, continue to heat and stir the reaction mixture at 65°C overnight.
- Cooling: Allow the reaction mixture to cool to room temperature.
- Isolation: Remove the solvent (excess hydrazine hydrate and water) by distillation under reduced pressure.
- Product: The resulting yellow powder is **2-Hydrazinylpyrazine**. A typical yield is around 75%.^[3]

Analytical Characterization

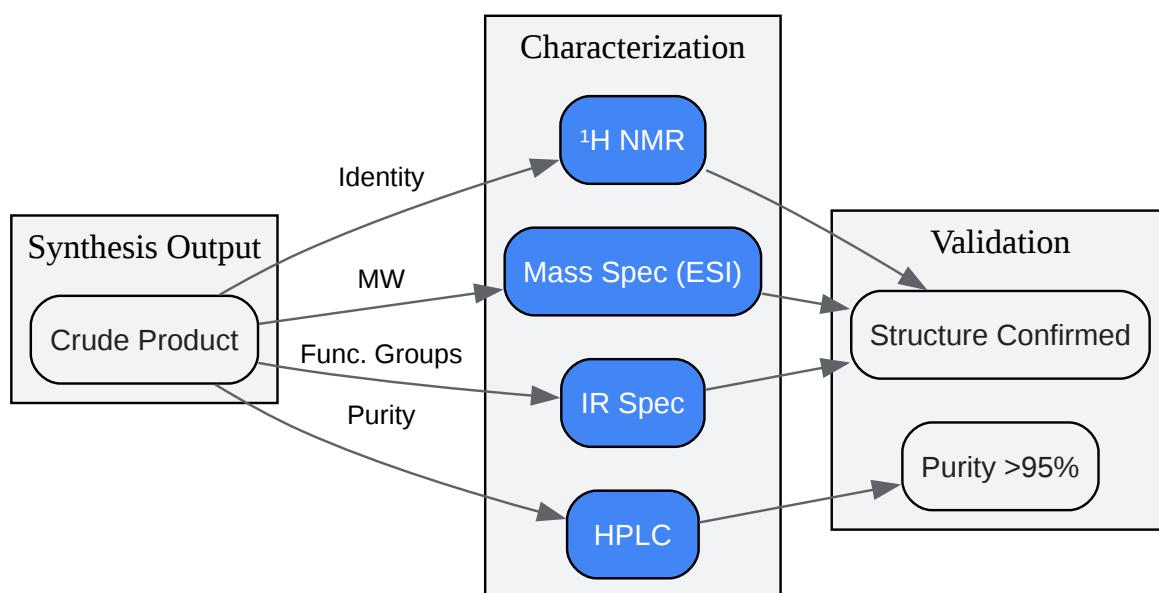
Confirming the identity and purity of synthesized **2-Hydrazinylpyrazine** is essential. A combination of spectroscopic and chromatographic methods provides a comprehensive characterization.

Spectroscopic Data:

- ¹H NMR (400 MHz, CD₃OD): The proton NMR spectrum provides definitive structural confirmation. The expected signals for the pyrazine ring protons are: δ 8.10 (d, J=1.6 Hz, 1H), 8.00 (dd, J=3.2, 1.6 Hz, 1H), and 7.73 (d, J=3.2 Hz, 1H).^[3] The distinct splitting pattern is characteristic of the 2-substituted pyrazine ring.

- Mass Spectrometry (ESI): Electrospray ionization mass spectrometry is used to confirm the molecular weight. The expected value for the protonated molecule $[M+H]^+$ is m/z 111.1.[3]
- Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. Characteristic absorption bands include N-H stretching vibrations from the hydrazine moiety. [13]

Analytical Workflow Diagram



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Caption: Standard analytical workflow for identity and purity validation.

Core Applications in Drug Discovery

The utility of **2-Hydrazinylpyrazine** stems from its dual functionality: the pyrazine ring serves as a stable, biologically relevant core, while the hydrazine group offers a reactive handle for further chemical modification.

A. Keystone Intermediate for Sitagliptin

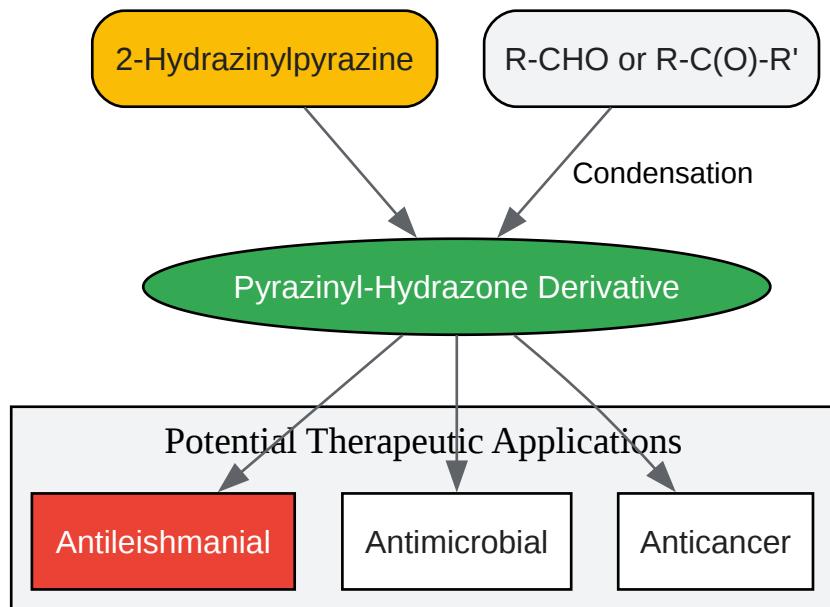
The most prominent application of **2-Hydrazinylpyrazine** is its role as a key reagent in the synthesis of Sitagliptin, a potent and selective inhibitor of DPP-4 used for the treatment of type II diabetes.[3] The synthesis involves a condensation reaction between **2-Hydrazinylpyrazine** and a suitable keto-amide intermediate to form a triazolopyrazine core, which is central to Sitagliptin's structure.

B. Synthesis of Biologically Active Hydrazone Derivatives

The nucleophilic nitrogen of the hydrazine moiety readily reacts with the electrophilic carbon of aldehydes and ketones to form hydrazone linkages (-N-N=C-). This reaction is a cornerstone of combinatorial chemistry and medicinal chemistry for generating large libraries of diverse compounds for biological screening.[5][6][14] Derivatives of **2-Hydrazinylpyrazine** have demonstrated a remarkable range of biological activities:

- **Antileishmanial Activity:** Studies have shown that 2-pyrazylhydrazone derivatives exhibit significant activity against *Leishmania amazonensis*. The proposed mechanism of action involves the generation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function.[4]
- **Antimicrobial and Anticancer Potential:** The broader class of hydrazones is well-documented for its wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6] The pyrazine nucleus itself is a known pharmacophore in various approved drugs, enhancing the potential of its derivatives.[1][15]

Reaction Pathway to Therapeutic Leads



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Caption: Formation of hydrazone derivatives for therapeutic screening.

Safety, Handling, and Storage

Due to its chemical nature as a hydrazine derivative, **2-Hydrazinylpyrazine** must be handled with appropriate safety precautions.

Hazard Identification:

Based on GHS classifications, **2-Hydrazinylpyrazine** is associated with the following hazards:

- H302: Harmful if swallowed.[3][9]
- H315: Causes skin irritation.[9]
- H318: Causes serious eye damage.[3][9]
- H335: May cause respiratory irritation.[9]

Recommended Handling and PPE:

- Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17]

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][18]
- Wash hands thoroughly after handling.[16]
- Avoid eating, drinking, or smoking in the work area.[18]

Storage:

- Store in a tightly sealed container in a cool, dry place.[16]
- For long-term stability, store in a freezer under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[3]
- Keep in a dark place, as the compound may be light-sensitive.[3]

Conclusion

2-Hydrazinylpyrazine is a compound of significant strategic importance in pharmaceutical research and development. Its straightforward synthesis, combined with the versatile reactivity of its hydrazine group, establishes it as a powerful building block. While its role in the industrial synthesis of Sitagliptin highlights its commercial value, its potential extends far beyond this single application. The continued exploration of **2-Hydrazinylpyrazine** as a scaffold for novel hydrazone derivatives promises to yield new therapeutic agents targeting a wide range of diseases, from infectious tropical diseases to cancer. Adherence to proper analytical validation and safety protocols is paramount for any researcher utilizing this valuable chemical intermediate.

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